Ethylene glycol butane-1,4-diol is a significant organic compound characterized by its two hydroxyl groups located at each end of a four-carbon chain. This compound, also known as butane-1,4-diol, plays a crucial role in various industrial applications due to its unique chemical properties. Ethylene glycol butane-1,4-diol is primarily used as a building block in the synthesis of polymers and other chemical intermediates.
Ethylene glycol butane-1,4-diol is classified as a diol, specifically a butanediol, which is a type of alcohol. It is produced from various sources including petrochemical feedstocks and through biological processes using genetically modified organisms. The compound is recognized for its applications in producing plastics, solvents, and elastic fibers .
The synthesis of ethylene glycol butane-1,4-diol can be achieved through several methods:
The hydrogenation process typically requires specific conditions such as elevated temperatures (around 150°C to 240°C) and pressures (25 to 75 bar) in the presence of catalysts like copper chromite .
Ethylene glycol butane-1,4-diol has the molecular formula and features the following structural representation:
This indicates that it contains two hydroxyl functional groups (-OH) attached to each terminal carbon atom of the butane chain.
The molecular weight of ethylene glycol butane-1,4-diol is approximately 90.12 g/mol. It exists as a colorless viscous liquid at room temperature and is highly soluble in water and polar solvents .
Ethylene glycol butane-1,4-diol participates in various chemical reactions including:
These reactions often require specific catalysts and controlled conditions to optimize yield and minimize by-products.
The mechanism by which ethylene glycol butane-1,4-diol acts in chemical reactions typically involves nucleophilic attack by the hydroxyl groups on electrophilic centers in other molecules. For instance:
The efficiency of these reactions can vary based on factors such as temperature, pressure, and the presence of catalysts.
Ethylene glycol butane-1,4-diol has numerous scientific uses:
The industrial production of butane-1,4-diol has undergone significant evolution since its initial synthesis in 1890 via acidic hydrolysis of N,N'-dinitro-1,4-butanediamine. Early commercial routes relied on the Reppe process, developed in pre-World War II Germany, which involved the reaction of acetylene with two equivalents of formaldehyde to form 2-butyne-1,4-diol, followed by catalytic hydrogenation to butane-1,4-diol [1] [2]. This method dominated production for decades due to its high selectivity, albeit requiring specialized handling of acetylene. By the late 20th century, alternative pathways emerged to address feedstock limitations and safety concerns. The Davy process, commercialized in the 1980s, utilized maleic anhydride derived from butane or benzene as a starting material. This route first esterified maleic anhydride to dimethyl maleate, followed by high-pressure hydrogenation using copper chromite catalysts to yield butane-1,4-diol alongside tetrahydrofuran and gamma-butyrolactone [1] [2]. A third route, pioneered by Mitsubishi Chemical Industries, involved acetoxylation of butadiene to form 1,4-diacetoxybutene, which was then hydrogenated and hydrolyzed [6].
The acetylene-formaldehyde (Reppe) and maleic anhydride hydrogenation pathways represent two industrially significant synthesis routes with distinct technical and economic profiles:
Acetylene-Formaldehyde Route
Maleic Anhydride Hydrogenation Route
Table 1: Comparative Analysis of Butane-1,4-Diol Production Routes
Parameter | Acetylene-Formaldehyde Route | Maleic Anhydride Route |
---|---|---|
Feedstock | Acetylene, formaldehyde | Butane/benzene → maleic anhydride |
Reaction Conditions | 100–150°C, 2–5 MPa | 170–200°C, 5–30 MPa |
Primary Catalyst | Bismuth-copper acetylide | Copper chromite |
Selectivity (Butane-1,4-Diol) | 90–95% | 85–90% |
Key Byproducts | None significant | Tetrahydrofuran (5–10%) |
Biotechnological synthesis has emerged as a sustainable alternative to petrochemical routes. Engineered Escherichia coli strains now enable de novo butane-1,4-diol production from renewable sugars via reconstructed metabolic pathways. Key innovations include:
Table 2: Performance of Engineered Microbial Systems for Butane-1,4-Diol Production
Strain/Pathway | Substrate | Titer (grams per liter) | Yield (gram per gram substrate) |
---|---|---|---|
EWE3 (Dahms Pathway) | Xylose | 11.7 | 0.29 |
YjgB-Optimized Strain | Glucose | 15.3 | 0.41 |
BCAA-Derived Pathway | Glucose | N/A* | 0.38 |
*N/A: Not specified in the cited sources; yield calculated from pathway stoichiometry [3] [7] [9].
Transition metal catalysts are pivotal in enhancing efficiency across both chemical and biological production routes:
Recent innovations focus on catalyst confinement within mesoporous materials (e.g., SBA-15) to prevent sintering and enhance recyclability. For example, Rh/SBA-15 retains 95% activity after five cycles in cellulose conversion due to uniform dispersion within its 6-nanometer pores .
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